![molecular formula C18H12BrN3O2S B6518024 5-bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide CAS No. 863593-63-9](/img/structure/B6518024.png)
5-bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide
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Overview
Description
This compound is a unique chemical with the empirical formula (Hill Notation): C9H7BrN2O2S and a molecular weight of 287.13 . It’s a part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide, and treatment of the latter with excess P2S5 in anhydrous toluene afforded the corresponding carbothioamide which was oxidized with potassium ferricyanide in alkaline medium to 2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: O=C(NC1=NC=C©S1)C2=CC=C(Br)O2 . This representation provides a way to visualize the compound’s structure using simplified molecular-input line-entry system (SMILES) notation.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its 1H NMR spectrum in CDCl3 is as follows: δ, ppm: 6.61 d.d (1H, 4’-H, J = 3.5, 3.3 Hz), 7.21 t (1H, 6-H, J = 6.5 Hz), 7.42 d (1H, 3’-H, J = 3.3 Hz), 7.66 d (1H, 7-H, J = 7.5 Hz), 7.72 d (1H, 5’-H, J = 1.5 Hz), 8.55 d (1H, 5-H, J = 4.8 Hz) .Scientific Research Applications
Anticancer Potential
The compound’s unique structure suggests potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to elucidate its mechanisms and evaluate its efficacy in vivo .
Antimicrobial Activity
5-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide may exhibit antimicrobial properties. Investigations into its antibacterial and antifungal effects could lead to novel therapeutic agents against infectious diseases .
Analgesic and Anti-Inflammatory Properties
Given its structural resemblance to known analgesics and anti-inflammatory compounds, this furan derivative might have potential in pain management and inflammation reduction. Preclinical studies could shed light on its efficacy and safety .
Antioxidant Activity
The presence of a furan ring and thiazole moiety suggests antioxidant potential. Researchers could explore its ability to scavenge free radicals and protect against oxidative stress-related diseases .
Enzyme Inhibition
5-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide could serve as a scaffold for designing enzyme inhibitors. Its interaction with enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase warrants investigation .
Antiviral Applications
Preliminary studies have hinted at its antiviral activity against hepatitis C virus and Dengue virus. Further research is essential to validate its efficacy and explore potential mechanisms .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Mode of Action
It’s known that the compound might involve free radical reactions . For instance, in the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the hydrogen to form succinimide (SH). Then, the compound reacts with NBS to form a brominated compound .
Biochemical Pathways
It’s known that molecules containing a thiazole ring can activate or stop the biochemical pathways .
Result of Action
It’s known that molecules containing a thiazole ring can have diverse biological activities .
properties
IUPAC Name |
5-bromo-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O2S/c1-10-11(17-22-13-6-3-9-20-18(13)25-17)4-2-5-12(10)21-16(23)14-7-8-15(19)24-14/h2-9H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZVRUSOOJSRIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(O2)Br)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)furan-2-carboxamide |
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